molecular formula C16H17NO5 B12119966 6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide

Cat. No.: B12119966
M. Wt: 303.31 g/mol
InChI Key: SRQJHIMRIGFLRJ-UHFFFAOYSA-N
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Description

6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic organic compound with a molecular formula of C16H17NO5. This compound belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves the cyclocondensation reaction of N-substituted cyanoacetamide with salicyldehyde or its derivatives in ethanol . This reaction smoothly furnishes the desired chromene carboxamide. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

6-methoxy-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C16H17NO5/c1-20-11-4-5-14-10(7-11)8-13(16(19)22-14)15(18)17-9-12-3-2-6-21-12/h4-5,7-8,12H,2-3,6,9H2,1H3,(H,17,18)

InChI Key

SRQJHIMRIGFLRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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